molecular formula C10H16ClN3OS B14910190 (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride

Cat. No.: B14910190
M. Wt: 261.77 g/mol
InChI Key: NEGBQBCIUIALNZ-RGMNGODLSA-N
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Description

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the propionamide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory pathways or modulate receptors that play a role in cell signaling. The exact mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride is unique due to its specific substitution pattern and the presence of the propionamide group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C10H16ClN3OS

Molecular Weight

261.77 g/mol

IUPAC Name

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide;hydrochloride

InChI

InChI=1S/C10H15N3OS.ClH/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7;/h6H,2-5H2,1H3,(H2,11,13)(H,12,14);1H/t6-;/m0./s1

InChI Key

NEGBQBCIUIALNZ-RGMNGODLSA-N

Isomeric SMILES

CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N.Cl

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)SC(=N2)N.Cl

Origin of Product

United States

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